4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, iodine, and a phenylsulfonyl group
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-10-6-7-16-13-12(10)11(15)8-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUZHQATSAJNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857503 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943322-47-2 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group additions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions to improve yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The phenylsulfonyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the halogen atoms can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole: Similar in structure but with an indole core instead of pyrrolo[2,3-b]pyridine.
3-Bromo-4-iodo-1-(phenylsulfonyl)-1H-pyrrole: Another related compound with a pyrrole core.
Uniqueness
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. The pyrrolo[2,3-b]pyridine core also provides a distinct electronic structure compared to other heterocycles, potentially leading to unique chemical and biological properties .
Biological Activity
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 943322-47-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H8BrIN2O2S
- Molecular Weight : 463.09 g/mol
- IUPAC Name : 1-(benzenesulfonyl)-4-bromo-2-iodopyrrolo[2,3-b]pyridine
Research indicates that compounds in the pyrrolo[2,3-b]pyridine class often exhibit kinase inhibitory activity, which is crucial for their role in cancer therapy. The presence of halogen atoms (bromine and iodine) may enhance the binding affinity to specific kinase targets.
Anticancer Properties
Studies have shown that 4-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells.
Table 1: Cytotoxicity Data
The IC50 values indicate that the compound is more potent against HeLa cells compared to L929 cells, suggesting selective toxicity towards cancerous cells.
Kinase Inhibition
The compound's structural features are conducive to inhibiting various kinases involved in tumor growth and proliferation. For instance, it has been reported to inhibit Aurora kinases and checkpoint kinases with IC50 values in the low micromolar range.
Table 2: Kinase Inhibition Data
Case Study 1: Aurora Kinase Inhibition
A study highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives in inhibiting Aurora A kinase, which is critical for mitosis. The derivatives were synthesized using a Suzuki coupling method and showed promising results in reducing tumor cell viability.
Case Study 2: Selective Cytotoxicity
In another investigation focusing on selective cytotoxicity, researchers observed that treatment with 4-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine led to apoptosis in cancer cells while sparing normal fibroblast cells. This selectivity was attributed to differential expression of target kinases in malignant versus normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
